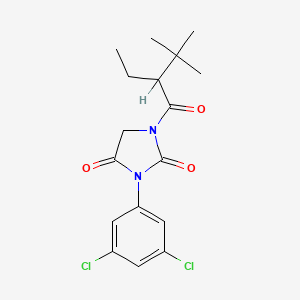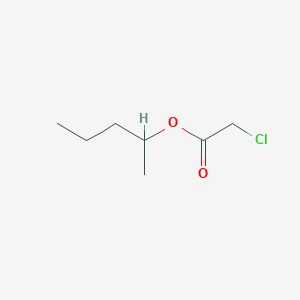![molecular formula C7H10N2O B14352813 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 91666-94-3](/img/structure/B14352813.png)
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrimidine precursor. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
Types of Reactions
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including as a scaffold for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism by which 3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be compared to other pyrrolopyrimidine derivatives, such as:
Vibegron: A β3-adrenergic receptor agonist used in clinical development for overactive bladder treatment.
Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
91666-94-3 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
3,4,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1-5H2 |
InChIキー |
MJYIEOPQIVVDMA-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2CCC(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
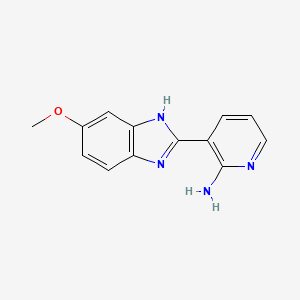
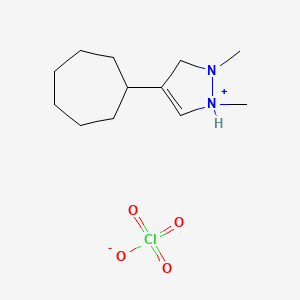
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

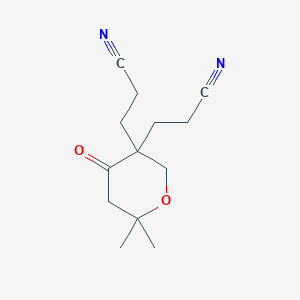


![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
